Pharmacological properties of 8-Cyclopentyl-1,3-dipropylxanthine
Pharmacological properties of 8-Cyclopentyl-1,3-dipropylxanthine
An In-Depth Technical Guide to the Pharmacological Properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Introduction
8-Cyclopentyl-1,3-dipropylxanthine, commonly known as DPCPX, is a xanthine derivative renowned in the field of pharmacology as a potent and highly selective antagonist of the Adenosine A1 receptor (A1R).[1][2] Its high affinity and remarkable selectivity for the A1 subtype over other adenosine receptors make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the A1R signaling pathway.[3][4] This document provides a comprehensive overview of the core pharmacological properties of DPCPX, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
DPCPX exerts its effects through competitive antagonism at the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[5]
Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly activate certain potassium channels (leading to hyperpolarization) and inhibit N-, P-, and Q-type calcium channels.
DPCPX, as a competitive antagonist, binds to the A1 receptor at the same site as adenosine but does not activate it. By occupying the receptor, it prevents adenosine from binding and initiating the downstream inhibitory signaling, thereby blocking its effects.
Pharmacological Data
The potency and selectivity of DPCPX have been quantified through various in vitro assays. The data presented below summarizes its binding affinity for different adenosine receptor subtypes.
Binding Affinity (Ki) Data
The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. DPCPX shows a significantly higher affinity for the A1 receptor compared to other subtypes.
| Receptor Subtype | Species | Ki Value (nM) | Selectivity (Fold vs. A1) | Reference |
| A1 | Human | 3.9 | - | **** |
| A2A | Human | 130 | ~33 | |
| A2B | Human | 50 | ~13 | |
| A3 | Human | 4000 | ~1025 | |
| A1 | Rat | 0.45 - 0.46 | - | **** |
| A2 | Rat | 330 - 340 | ~733 - 755 |
Radioligand Binding (Kd) Data
When tritiated ([³H]DPCPX) is used as a radioligand, its high affinity allows for direct measurement of the equilibrium dissociation constant (Kd).
| Tissue/Cell Type | Species | Kd Value (pM) | Reference |
| Brain Membranes | Bovine | 50 - 190 | |
| Heart Membranes | Bovine | 50 - 190 | |
| Brain Membranes | Rat | 50 - 190 | |
| Fat Cells | Rat | 50 - 190 |
Signaling Pathway Visualization
The following diagram illustrates the canonical adenosine A1 receptor signaling pathway and the antagonistic action of DPCPX.
Experimental Protocols
Characterization of DPCPX involves a combination of binding and functional assays to determine its affinity, potency, and mechanism of action.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (DPCPX) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki value of DPCPX for the Adenosine A1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human or rat A1 receptor.
-
Radioligand: A high-affinity A1 receptor agonist, e.g., [³H]CHA (N⁶-cyclohexyladenosine) or [³H]CCPA.
-
Test Compound: DPCPX at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine to reduce non-specific binding.
-
Scintillation Counter.
Methodology:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of DPCPX.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the DPCPX concentration to generate a competition curve. The IC50 (concentration of DPCPX that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This cell-based functional assay measures the ability of DPCPX to reverse the agonist-induced inhibition of cAMP production.
Objective: To confirm the antagonist activity of DPCPX and determine its functional potency (IC50).
Materials:
-
Whole cells expressing the A1 receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
A1 Receptor Agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine) or Adenosine.
-
Test Compound: DPCPX at various concentrations.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
Methodology:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Incubate cells with a PDE inhibitor to prevent cAMP breakdown.
-
Antagonist Incubation: Add varying concentrations of DPCPX to the cells and incubate for a short period.
-
Stimulation: Add a fixed concentration of an A1 agonist (to inhibit adenylyl cyclase) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). This creates a measurable window of cAMP inhibition that the antagonist can reverse.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 15-30 minutes).
-
Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the DPCPX concentration. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC50 value from the resulting sigmoidal curve.
General Experimental Workflow
The diagram below outlines a typical workflow for characterizing a receptor antagonist like DPCPX.
Conclusion
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a cornerstone pharmacological tool characterized by its exceptional potency and selectivity as a competitive antagonist for the adenosine A1 receptor. Its well-defined mechanism of action, high affinity in the low- to sub-nanomolar range for the A1 receptor, and significant selectivity over other adenosine receptor subtypes have solidified its role in both in vitro and in vivo research. The detailed experimental protocols and established pharmacological profile of DPCPX enable its continued use to dissect the complex roles of adenosine signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
